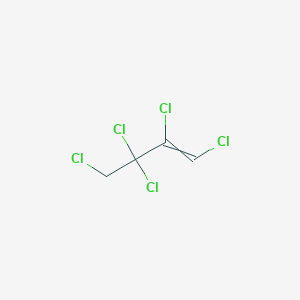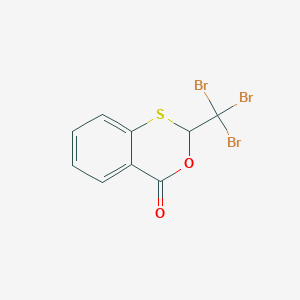
2-(Tribromomethyl)-3,1-benzoxathiin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tribromomethyl)-3,1-benzoxathiin-4-one is a chemical compound known for its unique structure and reactivity It features a benzoxathiin ring system with a tribromomethyl group at the 2-position and a ketone group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Tribromomethyl)-3,1-benzoxathiin-4-one typically involves the reaction of bromoform with electron-rich and electron-deficient carbon-carbon and carbon-heteroatom multiple bonds . One common method includes the use of a phase-transfer catalyst and protic bases to facilitate the addition of bromoform to olefins . Additionally, metal-mediated reactions, such as those involving magnesium, can be employed to introduce the tribromomethyl group to specific substrates .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methodologies but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Tribromomethyl)-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tribromomethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) are commonly used for oxidation reactions.
Substitution: Lewis acids like iron tribromide (FeBr3) can facilitate electrophilic aromatic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while substitution reactions can produce a variety of substituted benzoxathiin derivatives .
Applications De Recherche Scientifique
2-(Tribromomethyl)-3,1-benzoxathiin-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Tribromomethyl)-3,1-benzoxathiin-4-one involves its ability to participate in electrophilic and nucleophilic reactions. The tribromomethyl group is highly reactive, allowing the compound to act as an electrophile in various chemical reactions . This reactivity is crucial for its applications in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Tribromoethanol: Shares the tribromomethyl group but differs in its overall structure and applications.
Tribromomethyl phenyl sulfone: Another compound with a tribromomethyl group, used in different contexts.
Uniqueness: 2-(Tribromomethyl)-3,1-benzoxathiin-4-one is unique due to its benzoxathiin ring system combined with the tribromomethyl group.
Propriétés
Numéro CAS |
92335-12-1 |
|---|---|
Formule moléculaire |
C9H5Br3O2S |
Poids moléculaire |
416.91 g/mol |
Nom IUPAC |
2-(tribromomethyl)-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C9H5Br3O2S/c10-9(11,12)8-14-7(13)5-3-1-2-4-6(5)15-8/h1-4,8H |
Clé InChI |
JUQBXZNQTZVSOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC(S2)C(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


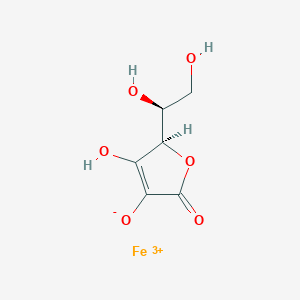

![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)
![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)

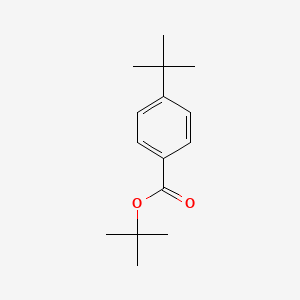

![4-[(Trimethylsilyl)oxy]-1-benzothiopyran-1,1(2H)-dione](/img/structure/B14349904.png)
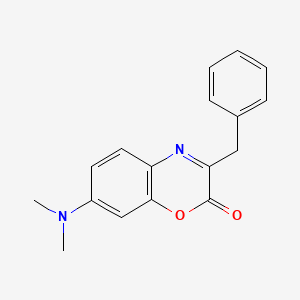

phosphanium chloride](/img/structure/B14349913.png)
